molecular formula C42H53N3O5 B12797411 2'-(Dodecamethyleneimino)-5'-(4-methoxytrityl)-3'-deoxythymidine CAS No. 134935-04-9

2'-(Dodecamethyleneimino)-5'-(4-methoxytrityl)-3'-deoxythymidine

Cat. No.: B12797411
CAS No.: 134935-04-9
M. Wt: 679.9 g/mol
InChI Key: JHUMVKDUSIZVSO-PQTOBSADSA-N
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Description

2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic compound that combines a thymidine derivative with a protective group, 4-methoxytrityl, and a dodecamethyleneimino linker. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine involves:

Properties

CAS No.

134935-04-9

Molecular Formula

C42H53N3O5

Molecular Weight

679.9 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C42H53N3O5/c1-32-30-45(41(47)43-39(32)46)40-38(44-27-17-9-7-5-3-4-6-8-10-18-28-44)29-37(50-40)31-49-42(33-19-13-11-14-20-33,34-21-15-12-16-22-34)35-23-25-36(48-2)26-24-35/h11-16,19-26,30,37-38,40H,3-10,17-18,27-29,31H2,1-2H3,(H,43,46,47)/t37-,38+,40+/m0/s1

InChI Key

JHUMVKDUSIZVSO-PQTOBSADSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6

Origin of Product

United States

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